molecular formula C13H11ClN4O B8370508 4-(3-chloroanilino)-6-hydroxymethyl-7H-pyrrolo[2,3-d]pyrimidine

4-(3-chloroanilino)-6-hydroxymethyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B8370508
M. Wt: 274.70 g/mol
InChI Key: UPDHEPFPHMXRKP-UHFFFAOYSA-N
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Patent
US06180636B2

Procedure details

Under a N2 atmosphere, 1.4 g (37 mmol) of lithium aluminum hydride are added in portions to 5.70 g (18 mmol) of 4-(3-chloroanilino)-6-ethoxycarbonyl-7H-pyrrolo[2,3-d]pyrimidine. After stirring at 50° C. for 2 h, 100 ml of water are added dropwise to the reaction mixture and it is filtered through Celite. Water is added to the filtrate and the mixture is extracted 3 times with ethyl acetate. The organic phases are washed 3 times with water and brine, dried (MgSO4) and evaporated. Recrystallization from isopropanol yields 4-(3-chloroanilino)-6-hydroxymethyl-7H-pyrrolo[2,3-d]pyrimidine; HPLC: tRet(Grad20)=8.2; TLC-Rf=0.11 (CH2Cl2/methanol [10:1]); MS: (M)+=274.
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
4-(3-chloroanilino)-6-ethoxycarbonyl-7H-pyrrolo[2,3-d]pyrimidine
Quantity
5.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl:7][C:8]1[CH:9]=[C:10]([CH:26]=[CH:27][CH:28]=1)[NH:11][C:12]1[C:13]2[CH:20]=[C:19]([C:21](OCC)=[O:22])[NH:18][C:14]=2[N:15]=[CH:16][N:17]=1>O>[Cl:7][C:8]1[CH:9]=[C:10]([CH:26]=[CH:27][CH:28]=1)[NH:11][C:12]1[C:13]2[CH:20]=[C:19]([CH2:21][OH:22])[NH:18][C:14]=2[N:15]=[CH:16][N:17]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
4-(3-chloroanilino)-6-ethoxycarbonyl-7H-pyrrolo[2,3-d]pyrimidine
Quantity
5.7 g
Type
reactant
Smiles
ClC=1C=C(NC=2C3=C(N=CN2)NC(=C3)C(=O)OCC)C=CC1
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
After stirring at 50° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
is filtered through Celite
ADDITION
Type
ADDITION
Details
Water is added to the filtrate
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted 3 times with ethyl acetate
WASH
Type
WASH
Details
The organic phases are washed 3 times with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Recrystallization from isopropanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C=C(NC=2C3=C(N=CN2)NC(=C3)CO)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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